Comprehensive Toxicological and Safety Profile of (R)-2-Hydroxypropyl Benzoate: A Technical Guide for Preclinical Development
Comprehensive Toxicological and Safety Profile of (R)-2-Hydroxypropyl Benzoate: A Technical Guide for Preclinical Development
Executive Summary
(R)-2-Hydroxypropyl benzoate is a highly versatile chiral ester utilized extensively as a building block in organic synthesis, a linker in prodrug formulation, and a specialized preservative in cosmetics and pharmaceuticals. Because of its structural dual-functionality—combining a lipophilic benzoate moiety with a hydrophilic secondary alcohol—it presents unique pharmacokinetic and toxicological behaviors. This whitepaper provides an in-depth analysis of its physicochemical properties, safety profile (MSDS), and the self-validating experimental workflows required to assess its localized and systemic toxicity.
Physicochemical Profiling & Mechanistic Implications
Understanding the baseline chemical properties of (R)-2-Hydroxypropyl benzoate is critical for predicting its behavior in biological systems and formulating appropriate safety protocols. The stereospecificity of the (R)-enantiomer plays a significant role in its enzymatic hydrolysis rates in vivo.
| Property | Value | Mechanistic Implication |
| CAS Number | 2227885-97-2 (R-isomer) / 37086-84-3 (Racemic) | Stereochemistry dictates the binding affinity to hepatic carboxylesterases, influencing the half-life of the compound in systemic circulation[1]. |
| Molecular Weight | 180.20 g/mol | The low molecular weight (<500 Da) facilitates rapid dermal penetration and passive diffusion across the blood-brain barrier (BBB)[2]. |
| Boiling Point | 295.2ºC at 760 mmHg | Low volatility at room temperature means the inhalation hazard is minimal unless the compound is aerosolized or heated[2]. |
| Density | 1.138 g/cm³ | Being denser than water, it dictates phase separation dynamics during liquid-liquid extraction in analytical workflows[2]. |
| Flash Point | 125.1ºC | Combustible but not highly flammable under standard laboratory conditions, requiring standard Class IIIB combustible liquid storage[2]. |
Toxicological Profile & Hazard Identification
Based on structural alerts and analogous benzoate esters, (R)-2-Hydroxypropyl benzoate exhibits specific localized and systemic hazards. The primary driver of its toxicity is its metabolic hydrolysis.
GHS Hazard Classifications
According to standardized chemical safety databases, compounds containing the 2-hydroxypropyl benzoate scaffold trigger the following Global Harmonized System (GHS) classifications[3]:
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Skin Irrit. 2 (H315): The lipophilic nature of the benzoate ester allows it to partition into the stratum corneum, disrupting the lipid bilayer and inducing localized epidermal inflammation.
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Eye Irrit. 2A (H319): Contact with the aqueous tear film leads to localized ester hydrolysis. The resulting micro-environment pH drop (due to benzoic acid formation) causes acute corneal stress.
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STOT SE 3 (H336): Systemic absorption and subsequent cleavage release (R)-propylene glycol, which at high concentrations can act as a mild central nervous system (CNS) depressant, causing drowsiness or dizziness.
Mechanistic Toxicology: The Hydrolysis Pathway
When (R)-2-Hydroxypropyl benzoate enters biological systems, it does not remain intact. It is rapidly recognized by non-specific carboxylesterases in the skin, plasma, and liver. The ester bond is cleaved, yielding Benzoic Acid and (R)-Propylene Glycol [4]. Benzoic acid is subsequently conjugated with glycine in the mitochondria of the liver to form hippuric acid, which is rapidly excreted in the urine.
Metabolic hydrolysis pathway of (R)-2-Hydroxypropyl benzoate.
Self-Validating Experimental Workflows
To rigorously establish the safety profile of (R)-2-Hydroxypropyl benzoate, empirical testing must be conducted. As a Senior Application Scientist, I emphasize that protocols must not merely be followed; they must be understood mechanistically and designed to self-validate.
Protocol 1: In Vitro Skin Irritation Test (OECD 439)
Objective: Assess the dermal irritation potential (H315) without the use of animal models (Draize test). Causality & Rationale: We utilize a Reconstructed Human Epidermis (RhE) model. Because the test compound is a viscous, lipophilic ester, it interacts with human skin differently than it would with a 2D cell culture. The RhE model provides a fully differentiated stratum corneum, allowing us to accurately simulate real-world topical exposure and penetration.
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Tissue Equilibration: Transfer RhE tissues to maintenance medium and incubate for 24 hours at 37°C. Causality: Tissues must recover from shipping-induced stress to restore baseline mitochondrial activity; otherwise, false-positive cytotoxicity will skew the data.
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Test Substance Application: Apply 30 µL of (R)-2-Hydroxypropyl benzoate directly to the apical surface of the RhE. Cover with a nylon mesh. Causality: The mesh ensures uniform capillary distribution of the viscous ester across the entire tissue surface, preventing localized pooling.
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Exposure & Washing: Incubate for 35 minutes, then wash the tissue aggressively with PBS. Causality: This specific timeframe mimics acute occupational exposure. Thorough washing prevents continued, unquantifiable chemical burns during the subsequent recovery phase.
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MTT Viability Assay: Transfer tissues to an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for 3 hours. Causality: MTT is reduced to purple formazan exclusively by the succinate dehydrogenase enzyme in living mitochondria. This isolates true cellular viability from mere physical tissue disruption.
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Extraction & Readout: Extract the formazan using isopropanol and measure absorbance at 570 nm.
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Self-Validation Check: The assay is only valid if the negative control (PBS) yields an OD > 0.8 and the positive control (5% SDS) reduces viability to <20%. If these parameters fail, the tissue batch is compromised, and the entire run is voided.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Objective: Evaluate the mutagenic potential of the compound and its transient metabolites. Causality & Rationale: While the parent ester may not intercalate with DNA, its metabolic breakdown products might. Therefore, the inclusion of a mammalian metabolic activation system (S9 fraction) is an absolute requirement to simulate hepatic processing.
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Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535). Causality: Using multiple strains ensures we can detect both frameshift mutations (TA98) and base-pair substitutions (TA100), providing a comprehensive mutagenic profile.
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S9 Metabolic Activation: Mix the test compound with a rat liver S9 homogenate. Causality: The S9 fraction provides the carboxylesterases necessary to cleave the benzoate ester into benzoic acid and propylene glycol, ensuring that any short-lived, reactive intermediates are present during bacterial exposure[4].
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Exposure & Plating (Top Agar Method): Combine the bacteria, S9 mix, and test compound in molten top agar (containing trace histidine) and pour over minimal agar plates. Causality: The trace histidine allows for a few initial rounds of cell division, which is mechanistically required for a mutation to be fixed into the bacterial genome.
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Incubation: Incubate plates at 37°C for 48–72 hours.
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Self-Validation Check: The system validates itself via concurrent controls. If the positive control (e.g., 2-Aminoanthracene, which requires S9 activation) fails to induce a >3-fold increase in revertant colonies compared to the vehicle control, the S9 batch is deemed enzymatically dead, and the assay is rejected.
OECD 471 Ames Test workflow for mutagenicity assessment.
Handling, Storage, and PPE (MSDS Core)
To maintain the integrity of the compound and ensure operator safety, the following protocols must be strictly adhered to:
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases, which can trigger premature, uncontrolled hydrolysis of the ester bond.
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Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate the risk of aerosol inhalation, particularly during transfer or sonication.
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Personal Protective Equipment (PPE):
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Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Because the compound is lipophilic, it can degrade latex.
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Eye Protection: Splash-proof chemical safety goggles.
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Respirator: Not typically required under ambient conditions, but an N95 or P100 particulate respirator is mandated if the compound is heated above its flash point or aerosolized.
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References
- Title: methyl 4-[(2R)
- Title: CAS 37086-84-3 2-Hydroxypropyl benzoate Source: Alfa Chemistry URL
- Title: 2-hydroxyethyl benzoate — Chemical Substance Information (Analogous Hazard Data)
- Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: Molecular Pharmaceutics - ACS Publications URL
